molecular formula C11H6ClFN2O2 B1472335 3-Chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid CAS No. 1533025-13-6

3-Chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1472335
CAS No.: 1533025-13-6
M. Wt: 252.63 g/mol
InChI Key: LNFJFLOHSZHUOP-UHFFFAOYSA-N
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Description

“3-Chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

Scientific Research Applications

Anticancer and Antiangiogenic Properties

Pyridazinones, including structures similar to 3-Chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid, have been synthesized and assessed for their biological activities, showcasing significant anticancer and antiangiogenic effects. Specifically, derivatives have demonstrated inhibitory effects on various human cancer cell lines, including liver, breast, and leukemia, with some compounds exhibiting comparable inhibitory activity to the standard methotrexate. Additionally, these compounds have shown potent antiangiogenic activities against key proangiogenic cytokines involved in tumor progression, such as TNFα, VEGF, FGFb, and TGFβ, highlighting their potential therapeutic application in cancer treatment and angiogenesis inhibition (Kamble et al., 2015).

Antioxidant Activities

The antioxidant potential of pyridazinone derivatives has also been explored, with certain compounds displaying superior radical scavenging activity compared to ascorbic acid, the standard antioxidant. This suggests their application in combating oxidative stress-related diseases (Kamble et al., 2015).

Synthesis and Molecular Docking Studies

Further research into pyridazinone derivatives includes the synthesis of new compounds through esterification and cyclization processes, aiming to investigate their potential as antioxidants. Molecular docking studies have been employed to predict the interactions of these compounds with biological targets, providing insights into their mechanism of action and guiding the design of molecules with enhanced biological activities (Mehvish & Kumar, 2022).

Antibacterial Applications

Moreover, new series of pyridazine derivatives have been synthesized and evaluated for their antibacterial activities, showing promising results against both gram-positive and gram-negative organisms. This underscores the potential of this compound derivatives as novel antibacterial agents (Nagawade et al., 2005).

Corrosion Inhibition

Additionally, pyridazine derivatives have been investigated for their application in corrosion inhibition, particularly for the protection of mild steel in acidic environments. Their effectiveness as corrosion inhibitors has been attributed to their ability to form protective layers on the metal surface, which is crucial for extending the lifespan of metal structures in corrosive conditions (Mashuga et al., 2017).

Mechanism of Action

Properties

IUPAC Name

3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-10-7(11(16)17)5-9(14-15-10)6-3-1-2-4-8(6)13/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFJFLOHSZHUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C(=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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